Product packaging for 4-Fluoro-2-iodo-6-methylpyridine(Cat. No.:CAS No. 1227516-54-2)

4-Fluoro-2-iodo-6-methylpyridine

Cat. No.: B2527477
CAS No.: 1227516-54-2
M. Wt: 237.016
InChI Key: DZAKILLBXZGFPR-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-methylpyridine is a versatile halogenated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Its molecular structure, which incorporates both fluorine and iodine atoms on the pyridine ring, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, allowing for the introduction of diverse carbon-based substituents . This compound is particularly significant in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). While the exact isomer 2-Fluoro-4-iodo-6-methylpyridine has been identified in research related to the development of novel anti-tuberculosis agents , this compound shares the same reactive potential. The fluorine atom activates the ring towards nucleophilic aromatic substitution (SNAr), while the iodine is a superior leaving group for transition-metal-catalyzed reactions, providing researchers with multiple avenues for molecular diversification . Its primary value lies in constructing complex molecules, including spirocyclic structures and other nitrogen-containing heterocycles that are common scaffolds in modern pharmaceuticals. Please Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FIN B2527477 4-Fluoro-2-iodo-6-methylpyridine CAS No. 1227516-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-iodo-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAKILLBXZGFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Iodo 6 Methylpyridine Analogues

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings, such as pyridine (B92270). The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen, as these positions can best stabilize the negative charge of the intermediate. stackexchange.comyoutube.com

In the context of SNAr reactions, the identity of the halogen atom is a critical determinant of reactivity. A well-established principle, often termed the "element effect," dictates that in activated aryl systems, the order of leaving group ability is F > Cl ≈ Br > I. nih.govnih.gov This counterintuitive trend, where the most electronegative halogen is the best leaving group, is a hallmark of the SNAr mechanism. stackexchange.com

For pyridine systems, this effect holds true. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than the corresponding reaction with 2-chloropyridine (B119429), underscoring the superior reactivity of fluorine as a leaving group in SNAr on the pyridine ring. nih.gov In dihalogenated pyridines like the 4-fluoro-2-iodo-6-methylpyridine analogue, this reactivity difference allows for selective substitution of the fluorine atom over the iodine atom under appropriate nucleophilic substitution conditions.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions
Halogen Leaving GroupGeneral Reactivity Order in SNArPrimary Reason for Reactivity
Fluorine (F)HighestHigh electronegativity stabilizes the Meisenheimer complex intermediate through induction. stackexchange.com
Chlorine (Cl)IntermediateModerate electronegativity and leaving group ability. nih.gov
Bromine (Br)IntermediateSimilar reactivity to chlorine. nih.gov
Iodine (I)LowestPoor stabilization of the intermediate despite being a good leaving group in other substitution types. nih.govnih.gov

Substituents on the pyridine ring significantly modulate the reactivity and regioselectivity of SNAr reactions. The position of the substituent relative to the leaving group and the nitrogen atom is crucial. Electron-withdrawing groups enhance the rate of SNAr by further delocalizing the negative charge of the intermediate, while electron-donating groups generally have a deactivating effect.

In this compound, the methyl group at the 6-position is an electron-donating group. While it might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine, its primary influence is steric and directing. Research on 3-substituted 2,6-dichloropyridines has shown that bulky substituents can direct nucleophilic attack to the less sterically hindered position. researchgate.net In the case of this compound, the methyl group at position 6 would sterically hinder attack at the adjacent iodine at position 2, potentially favoring substitution at the 4-position where the fluorine is located.

The presence of both fluorine and iodine on the same ring creates a system where selective functionalization is possible. The inherent reactivity difference (F >> I) in SNAr allows for nucleophilic displacement of the fluorine at the 4-position while leaving the C-I bond at the 2-position intact for subsequent transformations, such as cross-coupling reactions.

The generally accepted mechanism for SNAr reactions on pyridines proceeds through a two-step addition-elimination pathway. pearson.com The first step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or σ-complex). nih.govpearson.comresearchgate.net The stability of this intermediate is key to the reaction's feasibility. In pyridine systems, the ring nitrogen atom plays a crucial role by participating in the delocalization of the negative charge, especially when the attack occurs at the C-2 or C-4 positions. stackexchange.comyoutube.com

For an attack at the 4-position of a pyridine derivative, as in the case of fluorine substitution in this compound, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance. youtube.com This stabilization lowers the energy of the intermediate and the transition state leading to it. stackexchange.com The second step of the mechanism is the rapid elimination of the leaving group (fluoride in this case), which restores the aromaticity of the pyridine ring and yields the final substitution product. stackexchange.com While the Meisenheimer complex is often described as an intermediate, in some cases, particularly with very good leaving groups or under specific conditions, the reaction may approach a concerted (cSNAr) pathway where bond formation and bond cleavage occur in a single step. researchgate.netnih.gov However, for most activated halopyridines, the stepwise mechanism involving a distinct Meisenheimer complex is the dominant model. nih.gov

Metalation and Cross-Coupling Chemistry of Halogenated Pyridines

The halogen substituents on the pyridine ring, particularly iodine, serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through metal-mediated reactions.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, positioning the base for deprotonation at the adjacent site. baranlab.orguwindsor.ca

While halogens are not traditionally considered strong DMGs, the iodine atom in iodopyridines can facilitate metalation. However, a competitive reaction known as halogen-metal exchange can occur, where the organolithium reagent swaps its lithium atom for the iodine. For aryl iodides and bromides, this exchange is often faster than deprotonation. uwindsor.ca Despite this, strategies for the directed ortho-lithiation of iodopyridines have been developed, often relying on carefully controlled conditions or the presence of other, more powerful directing groups on the ring. acs.org In the context of this compound, the pyridine nitrogen itself can act as a directing group, potentially facilitating lithiation at the 3- or 5-positions. The presence of the iodine at C-2 makes it a prime site for halogen-metal exchange, which can be a productive pathway to a 2-lithiated pyridine species, ready to react with various electrophiles.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The carbon-halogen bonds in this compound offer distinct opportunities for these transformations. The C-I bond is significantly more reactive than the C-F bond in typical palladium-catalyzed coupling cycles (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). youtube.comyoutube.com This difference in reactivity allows for highly selective cross-coupling reactions at the C-2 position, leaving the C-4 fluorine atom untouched.

For example, a Suzuki-Miyaura coupling reaction would selectively couple an organoboron reagent at the C-2 position of this compound. rsc.org This is because the initial step of the catalytic cycle, oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, occurs much more readily with C-I bonds than with C-F bonds. This selective reactivity allows for a modular approach to synthesizing complex pyridine derivatives, where the iodine is first replaced via a cross-coupling reaction, and the fluorine atom can then either be retained in the final product or be substituted in a subsequent SNAr reaction. Protocols have been developed for the palladium-catalyzed coupling of fluorinated alcohols with aryl halides and for the coupling of trifluoroethyl iodide with boronic esters, highlighting the advances in incorporating fluorinated motifs via cross-coupling. nih.govnih.gov

Table 2: Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling
Carbon-Halogen BondRelative ReactivityCommon Cross-Coupling Reactions
C-IHighestSuzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig youtube.comyoutube.comrsc.org
C-BrHighSuzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig youtube.com
C-ClModerateSuzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig (often requires specialized ligands) youtube.com
C-FLowestGenerally unreactive under standard cross-coupling conditions; requires specialized methods for activation.

Copper-Catalyzed Coupling Reactions with Aryl Halides

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are important substrates in this context. The differential reactivity of the carbon-halogen bonds in molecules such as this compound allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in copper-catalyzed processes, enabling regioselective coupling reactions.

In a typical copper-catalyzed coupling, such as the Ullmann condensation or Sonogashira coupling, the iodo-substituent at the 2-position of the pyridine ring would be the primary site of reaction. This is due to the lower bond dissociation energy of the C-I bond compared to the C-F bond. For instance, in a hypothetical Sonogashira coupling of this compound with an arylacetylene, the reaction would be expected to proceed at the 2-position, leaving the fluorine atom at the 4-position intact for potential subsequent transformations.

A convenient protocol for the synthesis of unsymmetrical 2-methylpyridines has been described using a copper-catalyzed four-component domino cyclization reaction. nih.gov This method involves acetyl ketones, ammonium (B1175870) salts, and tertiary amines, with Cu(OTf) as the catalyst, to construct multisubstituted 2-methylpyridine (B31789) derivatives. nih.gov While this specific example illustrates the utility of copper in pyridine synthesis, direct copper-catalyzed cross-coupling of this compound with aryl halides would follow a more traditional cross-coupling mechanism where the aryl halide partner is coupled at the 2-position of the pyridine.

The choice of ligand, base, and solvent system is crucial in optimizing the yield and selectivity of such reactions. Research in this area continues to explore milder reaction conditions and more efficient catalytic systems to broaden the scope and applicability of copper-catalyzed couplings of halogenated pyridines.

Strategies for Orthogonal Reactivity of Multiple Halogens

The presence of multiple, different halogen atoms on a pyridine ring, as seen in this compound, provides opportunities for sequential and site-selective functionalization, a concept known as orthogonal reactivity. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds is the primary basis for this selectivity.

The C-I bond is the most labile and is readily cleaved in various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. In contrast, the C-F bond is considerably stronger and generally unreactive under these conditions. This allows for the selective modification of the 2-position of this compound while preserving the fluorine atom at the 4-position for subsequent transformations.

Strategies for exploiting this orthogonal reactivity include:

Sequential Cross-Coupling Reactions: The iodo group can be initially displaced via a palladium or copper-catalyzed cross-coupling reaction. The resulting 4-fluoro-6-methyl-2-substituted pyridine can then undergo a second functionalization at the 4-position, typically requiring harsher conditions or different catalytic systems to activate the C-F bond, such as nucleophilic aromatic substitution (SNAr).

Directed Ortho-Metalation (DoM): While the halogens themselves can direct metalation, other functional groups on the pyridine ring or the coupled partner can be used to direct lithiation or other metalation reactions to specific positions, enabling further functionalization.

Recent advancements in selective pyridine halogenation offer synthetic routes to such multi-halogenated pyridines. nih.govchemrxiv.orgnih.gov For instance, methods have been developed for the 3-selective halogenation of pyridines via Zincke imine intermediates, which could be adapted to introduce different halogens at various positions. chemrxiv.orgnih.gov Similarly, designed phosphine (B1218219) reagents have been used for the selective 4-halogenation of pyridines. nih.govresearchgate.netchemrxiv.org These synthetic strategies are crucial for creating the diverse halogenated pyridine building blocks necessary for exploring orthogonal reactivity in complex molecule synthesis.

Radical Reactions and Photoredox Catalysis

Halofunctionalization of Alkenes Mediated by Pyridine-Derived Reagents

Pyridine-derived reagents, particularly pyridinium (B92312) salts, have emerged as effective precursors for radical-mediated difunctionalization of alkenes. rsc.org In the context of this compound, its derivatives could potentially be used to generate pyridyl radicals under photoredox conditions. These radicals can then participate in the halofunctionalization of alkenes.

The general mechanism involves the single-electron reduction of a pyridinium salt to generate a pyridyl radical. rsc.org This radical can then add to an alkene, forming a new carbon-centered radical. This intermediate can then be trapped by a halogen source to complete the halofunctionalization process. The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate.

Recent studies have highlighted the use of pyridinium salts in various radical transformations. rsc.org For instance, photoredox-catalyzed methods have been developed for the acyl and thiocyano pyridylation of alkenes. researchgate.net While direct examples using this compound are not prevalent in the literature, the principles established with other halogenated pyridines suggest its potential applicability.

A study on the reductive ozonolysis of alkenes demonstrated that pyridine can act as an organocatalyst, promoting the fragmentation of carbonyl oxides. organic-chemistry.org This highlights the diverse reactivity of pyridines in reactions involving radical or reactive oxygen species.

Mechanistic Insights into Radical Intermediates and Catalytic Cycles

The generation of pyridyl radicals from halopyridines under photoredox catalysis is a key step in these transformations. nih.gov The process typically involves the single-electron reduction of the halopyridine. The ease of reduction depends on the nature of the halogen and the electronic properties of the pyridine ring. The C-I bond is more susceptible to reductive cleavage than the C-F bond, suggesting that radical formation from this compound would preferentially occur at the 2-position.

The catalytic cycle in photoredox-mediated reactions involving halopyridines can be summarized as follows:

Excitation: A photocatalyst absorbs light and is excited to a higher energy state.

Single-Electron Transfer (SET): The excited photocatalyst can then reduce the halopyridine, generating a pyridyl radical and the oxidized photocatalyst.

Radical Addition: The pyridyl radical adds to an alkene, generating a new alkyl radical.

Radical Trapping: The alkyl radical is trapped by a suitable reagent, which could be a halogen source or another radical species.

Catalyst Regeneration: The oxidized photocatalyst is reduced back to its ground state, completing the catalytic cycle.

Experimental and computational studies have provided insights into the nature of the pyridyl radical intermediates. nih.gov The solvent can play a crucial role in the reaction mechanism, with coordinating solvents potentially leading to protonated, electrophilic pyridyl radicals. nih.gov

Elimination Reactions in Pyridine Systems

E1cB-like vs. E2 Mechanisms for Halogenated Pyridines

Base-induced β-elimination reactions in systems activated by a pyridyl ring can proceed through different mechanisms, primarily the concerted E2 mechanism and the stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govacs.orgresearchgate.net The specific pathway is influenced by factors such as the nature of the leaving group, the base, and the solvent.

A combined experimental and theoretical study on β-elimination reactions in pyridyl-activated systems with halogen leaving groups has shown that these systems often represent a borderline case between the E1cB and E2 mechanisms. nih.govacs.org

E2 Mechanism: In this concerted mechanism, the base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-carbon.

E1cB Mechanism: This stepwise mechanism involves the formation of a carbanion intermediate in the first step, followed by the departure of the leaving group in the second step. The E1cB mechanism can be further divided into E1cBreversible (where the carbanion can be reprotonated) and E1cBirreversible (where the departure of the leaving group is fast).

For N-methylated pyridinium substrates, it was found that with fluoride (B91410) as the leaving group, the elimination proceeds via an E1cB irreversible mechanism, with the formation of a moderately stable carbanion. nih.gov However, when the leaving group is chloride or bromide, no stable anionic intermediate is found, indicating a switch to a concerted E2 mechanism. nih.govresearchgate.net

The Taft correlation for H/D exchange can be used to predict the expected rate constants for elimination reactions. acs.org Deviations from this correlation can provide evidence for a particular mechanism. For instance, a significant deviation for a fluoride leaving group suggests an E1cB irreversible mechanism, while smaller deviations for chloride and bromide could indicate a shift towards an E2 pathway. acs.org

Computational studies of the potential energy surface for the reaction with a fluoride leaving group have shown a lack of a clear distinction between the E1cB and E2 reaction paths, suggesting they can merge smoothly in these borderline cases. nih.gov

Factors Influencing Reaction Pathways (e.g., basicity, leaving group ability)

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by a delicate interplay of several factors. The regioselectivity of these reactions—whether the incoming nucleophile displaces the fluorine at the C-4 position or the iodine at the C-2 position—is not fixed. Instead, it is highly dependent on the intrinsic properties of the leaving groups and the specific reaction conditions employed. The primary determinants of the reaction pathway are the leaving group ability of fluoride versus iodide and the basicity of the nucleophile.

In the context of pyridines, nucleophilic attack is strongly favored at the 2- and 4-positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the intermediate Meisenheimer complex by delocalizing the negative charge. quora.comquimicaorganica.orgstackexchange.com In the case of this compound, both halogen substituents are located at these activated positions, making a competitive substitution reaction likely.

Leaving Group Ability

The ability of a substituent to depart from the pyridine ring is a critical factor in determining the rate and outcome of an SNAr reaction. The nature of the leaving group can influence which step of the two-step addition-elimination mechanism is rate-determining.

For many activated aryl systems, the observed order of halide leaving group reactivity is F > Cl ≈ Br > I. nih.gov This phenomenon, often termed the "element effect," is considered strong evidence for a mechanism where the initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, this order is not universal. In reaction systems where the second step—expulsion of the leaving group from the intermediate complex—is rate-determining, the reactivity order often correlates with the strength of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) and the stability of the resulting halide anion. In such cases, iodide is the best leaving group. Studies on other heterocyclic systems, such as 6-halopurine nucleosides, have demonstrated that the leaving group order can be inverted based on the reaction conditions. For instance, with a weakly basic nucleophile like aniline, the reactivity order was found to be I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond is a key part of the rate-determining step. researchgate.net

The table below summarizes the key properties of fluorine and iodine as leaving groups.

PropertyFluorineIodineImplication for SNAr
Electronegativity ~3.98~2.66Higher electronegativity in Fluorine makes the attached carbon more electrophilic, favoring the initial nucleophilic attack.
Carbon-Halogen Bond Strength HighLowThe weaker C-I bond facilitates faster leaving group expulsion compared to the strong C-F bond.
Polarizability LowHighHigher polarizability of Iodine can stabilize the transition state in certain mechanisms.
Anion Stability (in aprotic solvents) Less Stable (F⁻)More Stable (I⁻)The greater stability of the iodide anion makes it a better leaving group when expulsion is rate-limiting.

Basicity

The principle of basicity plays a dual role in these substitution reactions. A fundamental requirement for a successful SNAr reaction is that the incoming nucleophile must be a stronger base than the group it is replacing. youtube.com The leaving group must be a relatively weak base to depart from the ring and exist as a stable anion in the reaction mixture. quora.com

Between the two potential leaving groups in this compound, the iodide ion (I⁻) is a significantly weaker base than the fluoride ion (F⁻). This factor intrinsically favors iodine as the better leaving group, especially in mechanisms where leaving group expulsion is kinetically significant.

The nature of the nucleophile is equally critical. A strong, "hard" nucleophile (e.g., an alkoxide) might favor attacking the more electrophilic carbon attached to the fluorine. Conversely, a weaker, "soft" nucleophile might react preferentially at the carbon bearing the iodine, facilitated by the better leaving group ability of iodide.

Research on analogous systems like 6-halopurine nucleosides illustrates how the interplay between the leaving group and the nucleophile's basicity can dictate the reaction outcome. The observed reactivity order of halogens was shown to be highly dependent on the nucleophile used. researchgate.net

Nucleophile SystemReactivity OrderPredominant Influencing Factor
Butylamine in MeCNF > Br > Cl > IElectronegativity (Rate-determining attack)
Aniline in MeCNI > Br > Cl > FLeaving Group Ability (Rate-determining expulsion)
Aniline with TFA catalyst in MeCNF > I > Br > ClRing Activation / Leaving Group Ability

Data adapted from a study on 6-halopurine nucleosides, presented as an analogue to illustrate the principles. researchgate.net

For this compound, these findings imply that the reaction pathway can be selectively tuned. Using a strong nucleophile under conditions that favor rate-determining attack could lead to the displacement of fluorine. In contrast, employing a weaker nucleophile or conditions that make leaving group expulsion the slow step would likely result in the substitution of iodine. The presence of the electron-donating methyl group at the C-6 position slightly increases the electron density of the ring, which may subtly modulate the reactivity at both the C-2 and C-4 positions.

Derivatization Strategies and Functional Group Transformations of 4 Fluoro 2 Iodo 6 Methylpyridine

Selective Functionalization at the Iodine Position

The carbon-iodine bond at the C-2 position is the most labile site for a variety of transformations, primarily due to its lower bond dissociation energy compared to the C-F and C-H bonds within the molecule. This inherent reactivity allows for highly selective functionalization through metal-catalyzed cross-coupling and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation (e.g., through metal-catalyzed cross-coupling)

The iodine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high regioselectivity. The significantly higher reactivity of the C-I bond compared to the C-F bond ensures that these transformations occur exclusively at the 2-position, leaving the fluorine atom intact. wikipedia.orgresearchgate.net

Commonly employed C-C coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or alkyl-/vinyl-substituted pyridine (B92270). The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.orgresearchgate.net

Heck-Mizoroki Reaction: This method involves the coupling of the iodo-pyridine with an alkene to introduce a vinyl substituent. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed, which couples the iodo-pyridine with a terminal alkyne. This reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orglibretexts.orgresearchgate.net

The table below summarizes representative conditions for these C-C bond-forming reactions, based on established protocols for similar iodo-pyridine substrates.

Table 1: Representative Conditions for C-C Cross-Coupling Reactions at the Iodine Position

Coupling Reaction Coupling Partner Catalyst System Base Solvent Typical Conditions Ref.
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 80-110 °C organic-chemistry.orgresearchgate.net
Heck-Mizoroki Styrene Pd(OAc)₂ / P(o-tol)₃ NEt₃ Acetonitrile or DMF 80-100 °C wikipedia.orgorganic-chemistry.org
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI NEt₃ / Piperidine THF or DMF Room Temp. to 60 °C wikipedia.orgresearchgate.net

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S coupling)

The C-2 position can also be selectively functionalized to form bonds with nitrogen, oxygen, or sulfur nucleophiles. These transformations are crucial for installing functional groups commonly found in pharmaceuticals and other bioactive molecules.

Key reactions for C-heteroatom bond formation include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the iodo-pyridine with primary or secondary amines. wikipedia.orgorganic-chemistry.org Studies on the closely related 2-fluoro-4-iodopyridine (B1312466) have shown that Buchwald-Hartwig amination proceeds exclusively at the C-4 (iodine) position, demonstrating the high selectivity of this method. researchgate.net

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org Modern protocols often use soluble copper catalysts with various ligands to achieve high yields under milder conditions than traditional methods. nih.gov The reaction of 2,5-dihalopyridines has shown that selective amination can be directed to the position of the more reactive halogen (iodine over bromine), a principle that applies directly to the target molecule. rsc.org

The table below outlines typical conditions for these C-heteroatom bond-forming reactions.

Table 2: Representative Conditions for C-Heteroatom Coupling Reactions at the Iodine Position

Coupling Reaction Nucleophile Catalyst System Base Solvent Typical Conditions Ref.
Buchwald-Hartwig Aniline Pd(OAc)₂ / BINAP K₂CO₃ or Cs₂CO₃ Toluene or Dioxane 80-110 °C, Microwave researchgate.netlibretexts.org
Ullmann C-O Phenol CuI / TMEDA K₂CO₃ or Cs₂CO₃ DMF or NMP 100-150 °C nih.gov
Ullmann C-S Thiophenol CuI / ligand K₃PO₄ Toluene or Dioxane 90-120 °C wikipedia.org

Selective Functionalization at the Fluorine Position

Nucleophilic Displacement of Fluorine (if activated)

The fluorine atom at the C-4 position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than the iodine at C-2 is towards metal-catalyzed coupling. However, the pyridine ring is inherently electron-deficient, which activates positions C-2, C-4, and C-6 towards nucleophilic attack. nih.govacs.org The fluorine atom is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens under these conditions. nih.govacs.org

Displacement of the C-4 fluorine typically requires a strong nucleophile and may necessitate elevated temperatures. The reaction is facilitated if the iodine at C-2 is first replaced by a non-participating group, as the C-I bond itself can be susceptible to some nucleophiles or reaction conditions. Activating groups on the pyridine ring, such as a nitro group, are known to significantly accelerate SNAr reactions, a principle that underscores the inherent potential for substitution at the fluorine-bearing position. mdpi.comscispace.com However, for 4-fluoro-2-iodo-6-methylpyridine, direct SNAr at the fluorine position is challenging without first modifying the C-2 iodo group, as most conditions that would activate the C-F bond for substitution would preferentially react at the C-I bond.

Strategies for Retaining the Fluorine Atom during Other Transformations

For many synthetic applications, the retention of the fluorine atom is desirable due to its ability to modulate the physicochemical and biological properties of the final molecule. The key to preserving the C-F bond while functionalizing other sites lies in exploiting the differential reactivity of the substituents.

The most effective strategy is to utilize reaction conditions that are highly selective for the C-I bond. As discussed in section 4.1, palladium-catalyzed cross-coupling reactions are ideal for this purpose. The mechanism of these reactions involves the oxidative addition of the catalyst into the carbon-halogen bond. The bond dissociation energy for a C-I bond on a pyridine ring is significantly lower than that of a C-F bond, leading to a vast difference in the rate of oxidative addition. This kinetic preference allows for a wide synthetic window where the C-I bond can be selectively cleaved and functionalized, leaving the robust C-F bond untouched. wikipedia.orgresearchgate.net Therefore, Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and related palladium-catalyzed reactions are the methods of choice for derivatization at C-2 while ensuring the fluorine atom at C-4 is retained.

Transformations Involving the Methyl Group

The methyl group at the C-6 position offers another site for functionalization, although transformations here can be more challenging due to the stability of the C-H bonds. Nevertheless, several methods exist for modifying methyl groups on pyridine rings.

Oxidation: The methyl group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions. acs.orgacs.org Photoelectrocatalytic methods have also been developed for the selective oxidation of methylpyridines. rsc.org Care must be taken, as strong oxidizing conditions could potentially affect the iodide at the C-2 position.

Halogenation: Side-chain halogenation can be achieved under radical conditions. For instance, chlorination can be performed using chlorine gas with UV irradiation or at high temperatures. youtube.com Fluorination of the methyl group can be accomplished using reagents like hydrogen fluoride (B91410) and chlorine at elevated temperatures. google.com These harsh conditions may not be compatible with the iodo and fluoro substituents on the ring, requiring careful optimization.

These transformations allow for the conversion of the methyl group into other valuable functionalities, such as esters, amides, or halomethyl groups, further expanding the synthetic utility of the this compound scaffold.

Oxidation of the Methyl Group to Carboxylic Acids or Aldehydes

The conversion of the methyl group at the 6-position into a carboxylic acid or an aldehyde represents a crucial transformation, opening pathways to a variety of more complex derivatives. While specific literature on the oxidation of this compound is not abundant, established methods for the oxidation of similar substituted picolines provide a strong indication of feasible synthetic routes.

For instance, a common strategy for the oxidation of methylpyridines involves the use of strong oxidizing agents. A Chinese patent describes a method for the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-methylpyridine (B3024696) using potassium dichromate as the oxidant in the presence of a phase transfer catalyst and dilute sulfuric acid. nih.gov This suggests that a similar approach could be effectively applied to this compound to yield the corresponding 4-fluoro-2-iodo-6-pyridinecarboxylic acid. The reaction would likely proceed under controlled heating.

Another potential method involves the use of potassium permanganate (KMnO₄), a powerful oxidizing agent widely employed for the conversion of alkyl side chains on aromatic rings to carboxylic acids. The reaction conditions would typically involve heating the substrate with KMnO₄ in an aqueous solution, followed by acidification to protonate the resulting carboxylate salt.

The synthesis of the corresponding aldehyde can be more challenging due to the potential for over-oxidation to the carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO₂), are often used for the selective oxidation of methyl groups to aldehydes.

PrecursorProductReagents and Conditions
6-chloro-3-fluoro-2-methylpyridine6-chloro-3-fluoro-2-pyridinecarboxylic acidPotassium dichromate, phase transfer catalyst, dilute H₂SO₄, heat

This table presents a potential reaction pathway based on analogous transformations.

Halogenation of the Methyl Group (e.g., to iodomethyl)

The introduction of halogen atoms onto the methyl group of this compound provides a handle for further nucleophilic substitution reactions. While direct reports on the halogenation of this specific compound are scarce, information on related structures indicates the feasibility of such transformations.

For example, the bromination of the methyl group of 2-fluoro-6-methylpyridine (B1294898) to yield 2-fluoro-6-(dibromomethyl)pyridine has been documented. This suggests that radical halogenation, typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile), using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely be an effective method for the halogenation of the methyl group in this compound.

The synthesis of an iodomethyl derivative could potentially be achieved through a Finkelstein reaction, where a chloromethyl or bromomethyl precursor is treated with an iodide salt such as sodium iodide in a suitable solvent like acetone.

PrecursorProductReagents and Conditions
2-fluoro-6-methylpyridine2-fluoro-6-(dibromomethyl)pyridineNot specified, likely radical bromination

This table presents a potential reaction pathway based on analogous transformations.

Nitrogen-Based Derivatizations

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is a cornerstone of pyridine chemistry, enabling the synthesis of a wide array of derivatives.

N-Alkylation and Quaternization of the Pyridine Nitrogen

The pyridine nitrogen of this compound can be readily alkylated to form pyridinium (B92312) salts. This process, known as N-alkylation or quaternization, involves the reaction of the pyridine with an alkyl halide. The rate and success of this reaction are influenced by the nature of the alkyl halide and the electronic properties of the pyridine ring.

Despite the presence of electron-withdrawing fluorine and iodine atoms, which decrease the basicity of the pyridine nitrogen, N-alkylation is generally an achievable transformation. Common alkylating agents include methyl iodide, ethyl bromide, and benzyl (B1604629) bromide. The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt often precipitates from the reaction mixture. For example, the quaternization of poly(4-vinylpyridine) with methyl iodide is a well-established process. researchgate.net

The quaternization introduces a positive charge on the nitrogen atom, which significantly alters the chemical and physical properties of the molecule, including its solubility and reactivity.

Reactant 1Reactant 2Product Type
This compoundAlkyl halide (e.g., CH₃I)N-alkyl-4-fluoro-2-iodo-6-methylpyridinium halide

This table illustrates the general principle of N-alkylation.

Role of the Pyridine Nitrogen in Directing Reactivity

The pyridine nitrogen plays a pivotal role in directing the reactivity of the entire molecule. Its electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution. This deactivation is further enhanced by the presence of the fluorine and iodine substituents.

Conversely, the pyridine nitrogen activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. The electron density at these positions is significantly reduced, making them susceptible to attack by nucleophiles. In this compound, the positions adjacent to the nitrogen are already substituted. However, the presence of the nitrogen atom facilitates the potential for nucleophilic attack and displacement of the halogen substituents, with the ease of displacement often following the order I > Br > Cl > F. The high electronegativity of fluorine can make fluoropyridines particularly reactive towards nucleophilic aromatic substitution under certain conditions.

Furthermore, the basicity of the pyridine nitrogen allows it to act as a proton acceptor or a ligand in metal-catalyzed reactions, thereby influencing the outcome of reactions at other sites on the molecule.

Information on "this compound" is Not Available

Following a comprehensive search of scientific databases and publicly available literature, detailed information regarding the specific applications of the chemical compound This compound in organic synthesis, as outlined in the user's request, could not be located.

While the fields of pharmaceutical and agrochemical development frequently utilize fluorinated and iodinated pyridine derivatives as key intermediates, no specific research findings, patents, or publications were identified that detail the utility of this compound for the synthesis of biologically active molecules, targeted therapies, or for the enhancement of agrochemical efficacy. Similarly, its role in the creation of advanced materials, such as polymers and coatings, is not documented in the available resources.

It is common for specific isomers of a chemical structure to have vastly different properties and applications. Although related compounds with similar structural motifs (e.g., fluorinated, iodinated, or methylated pyridines) are known to be valuable building blocks in medicinal chemistry and materials science, extrapolating these uses to this compound without direct evidence would be scientifically unfounded.

Therefore, the requested article, with its specific focus and detailed subsections on the applications of this compound, cannot be generated at this time due to the absence of requisite factual information.

Applications As Advanced Intermediates in Organic Synthesis

Reagents in Analytical Chemistry Methodologies

The utility of fluorinated pyridine (B92270) derivatives extends to the realm of analytical chemistry, where they can serve as specialized reagents. However, based on currently available scientific literature, the compound 4-Fluoro-2-iodo-6-methylpyridine has not been specifically documented for extensive use in this capacity. Research into its potential applications as a derivatization agent for enhancing detection and quantification, particularly in Liquid Chromatography-mass spectrometry (LC-MS/MS) methodologies, is not prominently featured in peer-reviewed studies.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. Derivatization in LC-MS/MS is often employed to improve ionization efficiency and to introduce a specific fragmentation pattern, thereby enhancing the signal-to-noise ratio and lowering the limits of detection.

Although there is no specific information available on the application of this compound in LC-MS/MS derivatization, the investigation of other, structurally related compounds can offer insights. For instance, reagents such as 2-fluoro-1-methylpyridinium p-toluene sulfonate have been successfully used for the derivatization of vitamin D metabolites, significantly improving their detection by LC-MS/MS. This suggests that the pyridinium (B92312) scaffold, particularly when functionalized with fluorine, can be effective for such applications. However, it is crucial to note that the reactivity and efficacy of a derivatization agent are highly dependent on its specific chemical structure. Therefore, the utility of this compound in this context cannot be assumed and would require dedicated scientific investigation.

Advanced Characterization and Theoretical Insights

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 4-fluoro-2-iodo-6-methylpyridine and for probing the influence of its substituents on the pyridine (B92270) ring.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the pyridine ring and the methyl group. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of the carbon atoms in the pyridine ring and the methyl group. chemicalbook.comchemicalbook.com The positions of the signals are sensitive to the electronic effects of the substituents. For instance, the carbon atom attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for studying fluorinated compounds. nih.govnih.gov The chemical shift of the fluorine atom in this compound provides direct insight into its electronic environment. nih.gov The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle changes in molecular structure and environment. nih.govnih.gov

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Splitting PatternCoupling Constants (Hz)
¹H (H-3)~7.5-7.8dJ(H-F) ≈ 2-4
¹H (H-5)~7.2-7.4dJ(H-H) ≈ 2-3
¹H (CH₃)~2.5s-
¹³C (C-2)~100-110s-
¹³C (C-3)~130-140dJ(C-F) ≈ 5-10
¹³C (C-4)~160-170dJ(C-F) ≈ 240-260
¹³C (C-5)~120-130dJ(C-F) ≈ 20-25
¹³C (C-6)~155-165s-
¹³C (CH₃)~20-25s-
¹⁹F~ -110 to -120s-

Note: The predicted values are based on typical chemical shifts for similar substituted pyridines and are subject to variation based on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. researchgate.net

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the compound (C₆H₅FIN).

Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak.

Fragmentation: The molecule is expected to fragment in predictable ways under electron ionization. researchgate.net Common fragmentation pathways may include the loss of an iodine atom, a methyl group, or a fluorine atom, leading to the formation of characteristic fragment ions.

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Ionm/z (mass-to-charge ratio)Possible Structure
[C₆H₅FIN]⁺252.94Molecular Ion
[C₆H₅FN]⁺125.04Loss of Iodine
[C₅H₂FIN]⁺237.92Loss of Methyl
[C₆H₅IN]⁺233.95Loss of Fluorine

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. thermofisher.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
C-H (aromatic)Stretching3000-3100
C-H (methyl)Stretching2850-2960
C=N (pyridine ring)Stretching1550-1650
C=C (pyridine ring)Stretching1400-1600
C-FStretching1000-1300
C-IStretching500-600

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights that complement experimental findings, offering a deeper understanding of the molecule's properties and behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. aps.orgresearchgate.net For this compound, DFT calculations can predict various properties: nih.gov

Optimized Geometry: DFT can determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Electronic Properties: It can calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. nih.gov These properties are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, provides an indication of the molecule's kinetic stability. nih.gov

Reactivity Descriptors: DFT can be used to calculate reactivity indices like Fukui functions, which predict the most likely sites for nucleophilic and electrophilic attack.

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. For example, modeling the transition states in Suzuki or Stille coupling reactions involving the C-I bond can help in optimizing reaction conditions and catalyst selection.

Prediction of Spectroscopic Properties (e.g., chemical shifts, magnetic properties)

The prediction of spectroscopic properties for complex organic molecules like this compound is heavily reliant on computational chemistry methods. Density Functional Theory (DFT) has emerged as a powerful tool for accurately forecasting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) and other magnetic properties. nih.govresearchgate.net These theoretical calculations provide valuable insights into the electronic environment of each atom within the molecule, which directly influences its spectroscopic behavior.

For this compound, theoretical predictions of its NMR spectra are crucial for its characterization, especially in the absence of extensive experimental data in publicly available literature. The chemical shifts are determined by the local magnetic fields around the nuclei, which are influenced by the electron density. The substituents on the pyridine ring—a fluorine atom, an iodine atom, and a methyl group—each exert distinct electronic effects that alter the shielding of the pyridine ring's protons and carbons.

¹H NMR Spectra: The proton chemical shifts in the aromatic region are expected to be influenced by the interplay of the inductive and resonance effects of the substituents. The fluorine at the C4 position, being highly electronegative, will exert a strong electron-withdrawing inductive effect. The iodine at the C2 position, while also a halogen, is less electronegative and its effect will be modulated by its larger size and polarizability. The methyl group at the C6 position is electron-donating.

¹³C NMR Spectra: The carbon chemical shifts will also be significantly affected by the substituents. The carbons directly bonded to the fluorine and iodine atoms (C4 and C2, respectively) are expected to show the most significant shifts. The fluorine atom will cause a large downfield shift for C4 due to its high electronegativity. The "heavy atom effect" of iodine is anticipated to induce an upfield shift for C2.

¹⁹F NMR Spectra: The ¹⁹F chemical shift is a sensitive probe of the electronic environment around the fluorine atom. Its value for this compound would be characteristic of a fluorine atom attached to an electron-deficient pyridine ring.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Nucleus Predicted Chemical Shift (ppm) Range Influencing Factors
¹H (H3)7.0 - 7.5Deshielded by adjacent iodine and nitrogen.
¹H (H5)6.8 - 7.3Shielded by adjacent methyl group, deshielded by fluorine.
¹³C (C2)100 - 110Shielded by "heavy atom effect" of iodine.
¹³C (C3)120 - 125Influenced by adjacent iodine and fluorine.
¹³C (C4)160 - 170 (d, ¹JCF)Strongly deshielded by fluorine, with large C-F coupling.
¹³C (C5)115 - 120Influenced by adjacent fluorine and methyl group.
¹³C (C6)155 - 160Deshielded by nitrogen and influenced by the methyl group.
¹⁹F-110 to -130Dependent on the overall electronic nature of the substituted pyridine ring.

Note: The values in this table are illustrative and based on general principles and data for related compounds. Actual experimental values may vary. The predictions would require specific computational studies for accurate determination.

Elucidating Structure-Reactivity Relationships

The reactivity of this compound is intricately linked to its molecular structure, specifically the nature and position of its substituents on the pyridine ring. The interplay of the electron-withdrawing fluorine, the bulky and polarizable iodine, and the electron-donating methyl group dictates the molecule's behavior in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents. The fluorine atom at the 4-position and the iodine atom at the 2-position are potential leaving groups in SNAr reactions.

The relative reactivity of halogens in SNAr reactions on pyridine rings often follows the order F > Cl > Br > I when the attack of the nucleophile is the rate-determining step, due to the high electronegativity of fluorine polarizing the C-F bond. researchgate.net However, when the departure of the leaving group is rate-determining, the order can be reversed (I > Br > Cl > F) due to the weaker C-I bond. researchgate.net The presence of both fluorine and iodine on the same ring in this compound presents a case for competitive substitution.

Computational studies on related halopyridines indicate that the activation of the pyridine ring, for instance by N-methylation, can significantly enhance its reactivity towards nucleophiles. nih.gov

Cross-Coupling Reactions:

The carbon-iodine bond at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.govyoutube.comrsc.org The C-I bond is significantly weaker than the C-F and C-C bonds, allowing for selective oxidative addition of a palladium(0) catalyst, which is the initial step in these catalytic cycles. youtube.com

The electronic nature of the substituents influences the efficiency of these cross-coupling reactions. The electron-withdrawing fluorine at C4 can enhance the electrophilicity of the C2 position, potentially facilitating the oxidative addition step. Conversely, the electron-donating methyl group at C6 might have a slight deactivating effect. The steric hindrance from the methyl group at the adjacent C6 position could also play a role in the approach of the catalyst and the coupling partner.

Research on related dichloropyridines has shown that ligand choice can be critical in directing the selectivity of cross-coupling reactions to a specific halogen-bearing carbon. nih.gov A similar principle would apply to this compound, where judicious selection of the catalyst and ligands would be essential to achieve selective coupling at the C2 position.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is fueling the development of sustainable and eco-friendly synthetic methods. For compounds like 4-Fluoro-2-iodo-6-methylpyridine, this translates to a shift away from harsh reagents and hazardous solvents.

One promising avenue is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. nih.govresearchgate.net Researchers are exploring one-pot, multi-component reactions that offer high atom economy and minimize waste generation. nih.govresearchgate.net For instance, an environmentally benign procedure for synthesizing novel pyridine (B92270) derivatives has been developed using microwave irradiation in ethanol, resulting in excellent yields and short reaction times. nih.govresearchgate.net Another approach focuses on the use of water as a solvent, which is a key aspect of green chemistry. An efficient and base-promoted selective amination of polyhalogenated pyridines has been successfully demonstrated using water as the solvent. acs.org

These greener synthetic strategies not only reduce the environmental impact but also often lead to cost-effective and safer manufacturing processes.

Exploration of Novel Catalytic Systems for Selective Transformations

The selective functionalization of the pyridine ring is a significant challenge in organic synthesis. The development of novel catalytic systems is crucial for controlling regioselectivity in the transformation of polyhalogenated pyridines.

Recent advancements include the use of designed phosphine (B1218219) reagents to achieve selective halogenation of pyridines. researchgate.netnih.gov This method allows for the functionalization of a wide range of unactivated pyridines and is applicable even in the late stages of synthesis for complex molecules. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have also proven effective for creating new carbon-carbon bonds at specific positions on the pyridine ring.

Future research will likely focus on developing more efficient and versatile catalysts, including those based on earth-abundant metals, to further enhance the synthetic utility of compounds like this compound.

Unveiling Undiscovered Reactivity Patterns of Polyhalogenated Pyridines

The presence of multiple halogen substituents on the pyridine ring, as in this compound, gives rise to complex reactivity patterns. Understanding these patterns is essential for unlocking the full synthetic potential of this class of compounds.

The reactivity of pyridine can be influenced by both electrophilic and nucleophilic substitutions. wikipedia.org The electronegative nitrogen atom generally makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org Conversely, it is more reactive towards nucleophiles at the 2 and 4 positions. wikipedia.org The use of highly reactive intermediates like pyridynes offers a promising strategy for the synthesis of polyfunctionalized pyridines. nih.gov The regioselectivity of reactions involving 3,4-pyridynes can be controlled, providing access to substituted pyridines that are otherwise difficult to synthesize. nih.gov

Further investigations into the interplay of electronic and steric effects of different halogen substituents will enable chemists to predict and control reaction outcomes with greater precision.

Advanced Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyridine derivatives, computational methods are being employed for the rational design of new molecules and for predicting reaction mechanisms.

Density Functional Theory (DFT) and other computational methods are used to study the electronic structure, molecular topology, and vibrational properties of polyhalogenated pyridines. researchgate.net These studies provide insights into how substituents affect the molecule's properties and reactivity. researchgate.net Computational models can also predict the regioselectivity of reactions, such as the C-halogen bond formation via an SNAr pathway, where phosphine elimination is the rate-determining step. researchgate.netacs.org Molecular docking and dynamic studies are used to predict the binding of pyridine-based compounds to biological targets, aiding in the design of new drugs. nih.govdovepress.com

The continued development of more accurate and efficient computational models will accelerate the discovery and optimization of novel pyridine-based compounds for a wide range of applications.

Integration of Pyridine Scaffolds into Complex Molecular Architectures for Novel Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net The integration of functionalized pyridines like this compound into more complex molecular architectures is a key strategy for developing new therapeutic agents and functional materials.

Molecular hybridization, which combines two or more pharmacophoric moieties, is a promising approach for creating novel anticancer agents with improved activity. nih.govmdpi.com Pyridine-urea hybrids, for example, have shown potent anticancer activity. nih.govmdpi.com The pyridine ring's ability to form various non-covalent interactions with protein targets is crucial for its role in drug design. auctoresonline.org Pyridine derivatives are also being explored for their potential in various other therapeutic areas. nih.govresearchgate.net

The synthesis of novel fluoro analogues of existing drugs is another active area of research, aiming to improve potency and selectivity. nih.gov The versatility of the pyridine scaffold ensures its continued importance in the development of new molecules with diverse and valuable applications.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-Fluoro-2-iodo-6-methylpyridine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. A standard approach includes:

  • Halogenation : Direct iodination at the 2-position using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) .
  • Fluorination : Fluorine introduction via halogen-exchange reactions (e.g., using KF in DMF at 120°C) .
  • Methylation : Methyl group installation at the 6-position via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling with methylboronic acid, Pd(PPh₃)₄ catalyst) .
    Optimization Tips : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF for fluorination) and stoichiometric ratios to minimize byproducts like di-iodinated species.

Advanced Question: How do the electronic effects of fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The iodine atom acts as a superior leaving group due to its low bond dissociation energy, facilitating Suzuki-Miyaura or Ullmann couplings. The fluorine atom, being electron-withdrawing, polarizes the pyridine ring, enhancing oxidative addition with Pd(0) catalysts.
Methodological Insight :

  • Use PdCl₂(dppf) with Cs₂CO₃ in THF for Suzuki couplings to aryl boronic acids.
  • Monitor regioselectivity via ¹⁹F NMR to confirm substitution at the 2-position .
  • Compare kinetic data with DFT calculations to rationalize electronic effects .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons), ¹³C NMR (CF coupling ~245 ppm), and ¹⁹F NMR (δ -110 to -120 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (e.g., m/z 252.98 for C₆H₅FINO) .
  • X-ray Crystallography : For unambiguous structural confirmation (e.g., Acta Cryst. data for related fluoropyridines) .

Advanced Question: How can researchers resolve contradictions in reported reactivity data for halogenated pyridines like this compound?

Answer:
Contradictions often arise from solvent effects, catalyst loadings, or competing pathways. Strategies include:

  • Controlled Replicates : Reproduce reactions under identical conditions (solvent purity, inert atmosphere).
  • Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace mechanistic pathways .
  • Computational Modeling : Compare experimental yields with DFT-predicted activation energies for competing reactions (e.g., C-I vs. C-F bond cleavage) .

Basic Question: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent iodobenzene byproduct formation via light-induced degradation .
  • Safety : Use fume hoods for synthesis; avoid skin contact (potential iodine toxicity). Monitor air quality with GC-MS for volatile byproducts .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Answer:

  • Derivative Synthesis : Replace iodine with azide (-N₃) or thiol (-SH) groups to probe binding affinity .
  • Biological Assays : Test inhibitory activity against kinase targets (e.g., EGFR) using fluorescence polarization assays .
  • Comparative Analysis : Benchmark against analogs like 2-Fluoro-4-iodo-6-methoxypyridine to assess methoxy vs. methyl group effects on solubility and potency .

Basic Question: What are the typical degradation pathways of this compound under ambient conditions?

Answer:

  • Photodegradation : UV light cleaves the C-I bond, forming 4-Fluoro-6-methylpyridine and iodine radicals. Use LC-MS to detect degradation products .
  • Hydrolysis : In aqueous media, iodine may hydrolyze to HI, requiring pH stabilization (e.g., buffered solutions at pH 7–8) .

Advanced Question: How can kinetic isotope effects (KIEs) elucidate the mechanism of fluorination in this compound synthesis?

Answer:

  • Deuterium Labeling : Substitute ¹⁸O in KF to track fluorine incorporation rates via HRMS .
  • KIE Measurement : Compare reaction rates of C₆H₅FINO vs. C₆D₅FINO to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

Basic Question: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

  • Software : Gaussian (DFT for dipole moments), COSMO-RS (solubility predictions), and Molinspiration (logP calculations) .
  • PubChem Data : Reference experimental properties like molar refractivity (e.g., 45.3 cm³/mol) for validation .

Advanced Question: How can researchers assess the environmental fate of this compound in interdisciplinary studies?

Answer:

  • Microcosm Experiments : Simulate soil/water systems to track degradation using ¹⁴C-labeled analogs .
  • Ecotoxicology : Test Daphnia magna LC₅₀ values and bioaccumulation factors (BCFs) via OECD Guideline 305 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.